REACTION_CXSMILES
|
[F:1][CH2:2][C:3]([CH2:9][F:10])([CH3:8])[C:4](=[O:7])[CH2:5]Br.[NH:11]1[CH:15]=[N:14][CH:13]=[N:12]1.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[F:1][CH2:2][C:3]([CH2:9][F:10])([CH3:8])[C:4](=[O:7])[CH2:5][N:11]1[CH:15]=[N:14][CH:13]=[N:12]1 |f:2.3.4|
|
Name
|
3,3-bisfluoromethyl-1-bromo-butan-2-one
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
FCC(C(CBr)=O)(C)CF
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred at 40° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the insoluble material was then filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
EXTRACTION
|
Details
|
The oily residue was extracted with methylene chloride and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
140 ml of ethereal hydrochloric acid were added
|
Type
|
CUSTOM
|
Details
|
The crystalline product formed
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
STIRRING
|
Details
|
by stirring with 1 liter of methylene chloride and 1 liter of saturated aqueous sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
the extract was washed with 1 liter of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FCC(C(CN1N=CN=C1)=O)(C)CF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.8 g | |
YIELD: PERCENTYIELD | 36.4% | |
YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |